3-(Oxan-4-yl)prop-2-ynoic acid chemical structure and properties
3-(Oxan-4-yl)prop-2-ynoic acid chemical structure and properties
Title: Targeted Covalent Inhibition via Substituted Propiolamides: A Technical Guide to 3-(Oxan-4-yl)prop-2-ynoic Acid
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has evolved significantly beyond traditional acrylamide-based warheads. As the field targets increasingly complex or shallow binding pockets—such as those found in GPX4 (for ferroptosis induction) or SETD8 (epigenetic regulation)—there is a critical need for tunable electrophiles. 3-(Oxan-4-yl)prop-2-ynoic acid (CAS: 1344373-23-4), also known as 3-(tetrahydro-2H-pyran-4-yl)propiolic acid, has emerged as a premier building block for synthesizing substituted propiolamide warheads[1].
By appending the tetrahydropyran (oxan-4-yl) moiety directly to the alkyne, medicinal chemists can precisely attenuate the electrophilicity of the propiolamide. This internal alkyne configuration reduces off-target proteome reactivity compared to terminal alkynes, while maintaining sufficient reactivity to engage hyper-nucleophilic cysteine or selenocysteine residues[2]. This whitepaper details the physicochemical properties, synthetic protocols, and target validation workflows required to leverage this building block in modern drug discovery.
Chemical Structure and Physicochemical Properties
Before incorporating 3-(Oxan-4-yl)prop-2-ynoic acid into a synthetic pipeline, it is essential to understand its baseline properties. The oxane ring enhances the aqueous solubility of the resulting inhibitor compared to highly lipophilic cycloalkyl or aryl substituents, making it highly favorable for oral bioavailability and ADMET optimization.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 3-(Oxan-4-yl)prop-2-ynoic acid |
| Synonyms | 3-(tetrahydro-2H-pyran-4-yl)propiolic acid[3] |
| CAS Number | 1344373-23-4[4] |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol [4] |
| SMILES String | O=C(O)C#CC1CCOCC1 |
| Physical Form | White to off-white powder[5] |
| Storage Conditions | Room Temperature (RT) or 4 °C, desiccated[5] |
Mechanistic Insights: Propiolamides as Covalent Warheads
The pharmacological efficacy of a TCI is governed by the delicate balance between its reversible binding affinity ( Ki ) and its covalent inactivation rate ( kinact ). Propiolamides undergo a Michael addition with nucleophilic thiolate (Cys) or selenolate (Sec) anions.
The choice to use 3-(Oxan-4-yl)prop-2-ynoic acid over an unsubstituted propiolic acid is rooted in steric and electronic tuning . Terminal propiolamides are highly reactive and can lead to indiscriminate alkylation, resulting in off-target toxicity[6]. By substituting the terminal position with an oxan-4-yl group, the alkyne becomes an internal electrophile. The electron-donating inductive effect of the alkyl linkage slightly reduces the partial positive charge on the β -carbon, while the steric bulk of the tetrahydropyran ring restricts the trajectory of incoming nucleophiles. This ensures that the covalent bond only forms when the inhibitor is perfectly oriented within the target's active site[2].
Figure 1: Kinetic pathway of targeted covalent inhibition via Michael addition to a substituted propiolamide.
Table 2: Comparative Reactivity of Covalent Warheads
| Warhead Type | Target Residue | Intrinsic Reactivity | Off-Target Risk | Primary Application |
| Acrylamide | Cysteine | Moderate | Low to Moderate | Kinase Inhibitors (e.g., Osimertinib) |
| Terminal Propiolamide | Cys / Sec | Very High | High | Tool compounds, highly resistant mutants |
| Oxan-4-yl Propiolamide | Cys / Sec | Tuned (Moderate) | Low | GPX4 (Ferroptosis)[2], SETD8[7] |
Synthetic Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific checkpoints to verify intermediate integrity.
Protocol A: De Novo Synthesis of 3-(Oxan-4-yl)prop-2-ynoic acid
If the building block is not sourced commercially, it can be synthesized via the homologation of tetrahydro-2H-pyran-4-carbaldehyde.
Causality & Rationale: We utilize the Corey-Fuchs reaction followed by lithium-halogen exchange and carboxylation. The strict temperature control (-78 °C) during the addition of n-BuLi is critical; elevated temperatures will cause the alkyne anion to abstract protons from the solvent or induce ring-opening of the oxane moiety.
Step-by-Step Procedure:
-
Dibromoalkene Formation: To a solution of triphenylphosphine (2.0 eq) and CBr₄ (1.0 eq) in anhydrous DCM at 0 °C, add tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq). Stir for 2 hours.
-
Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the aldehyde.
-
-
Alkyne Generation: Isolate the 4-(2,2-dibromovinyl)tetrahydro-2H-pyran. Dissolve in anhydrous THF and cool to -78 °C under N₂. Slowly add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature for 30 minutes to ensure complete elimination to the terminal alkyne.
-
Carboxylation: Recool the reaction mixture to -78 °C. Bubble rigorously dried CO₂ gas through the solution for 1 hour.
-
Causality: Gaseous CO₂ is preferred over dry ice to prevent the introduction of adventitious moisture, which would quench the acetylide anion to yield the terminal alkyne instead of the acid.
-
-
Workup: Quench with 1M HCl to pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization to yield 3-(oxan-4-yl)prop-2-ynoic acid.
Protocol B: Amide Coupling to Generate Covalent Warheads
This protocol describes the installation of the 3-(oxan-4-yl)prop-2-ynoic acid onto a target-binding amine scaffold.
Causality & Rationale: We select HATU and DIPEA over standard EDC/HOBt. Alkynoic acids are electron-deficient and prone to decarboxylation or unwanted Michael addition by nucleophilic solvents if activated too slowly. HATU provides rapid kinetics, minimizing these side reactions.
Step-by-Step Procedure:
-
Activation: Dissolve 3-(oxan-4-yl)prop-2-ynoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at RT for 10 minutes.
-
Validation Check: The solution will turn pale yellow, indicating the formation of the active OAt ester.
-
-
Coupling: Add the primary or secondary amine scaffold (1.0 eq) dissolved in a minimal amount of DMF. Stir at RT for 2 hours.
-
Quench & Isolate: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry and concentrate.
-
Validation: Analyze via LC-MS. The target mass [M+H]+ should be observed without the +18 Da adduct (which would indicate hydration of the alkyne).
Target Engagement and Validation Workflows
Validating that the synthesized oxan-4-yl propiolamide engages its target covalently and selectively is the most critical phase of TCI development[6].
1. Intact Protein Mass Spectrometry (Verification of 1:1 Stoichiometry) To prove covalent modification, incubate the purified recombinant target protein (e.g., SETD8 or GPX4) with a 5-fold molar excess of the inhibitor for 2 hours. Analyze via LC-TOF-MS.
-
Causality: You must observe a mass shift corresponding exactly to the molecular weight of the inhibitor. If mass shifts of 2× or 3× the inhibitor mass are observed, the warhead is too reactive (non-specific multi-alkylation), indicating the need for a bulkier substituent than oxan-4-yl.
2. Activity-Based Protein Profiling (ABPP) To assess proteome-wide selectivity, treat live cells with the inhibitor, lyse, and then chase with a broad-spectrum reactive probe (e.g., an alkyne-tagged iodoacetamide)[8].
-
Causality: The covalent inhibitor will block its specific target site. Upon click-chemistry visualization (using a fluorophore) or MS proteomics, the specific target band will disappear (competitive labeling), validating on-target engagement in a complex biological matrix.
Figure 2: End-to-end workflow from precursor synthesis to proteomic validation of the covalent inhibitor.
Conclusion
The integration of 3-(oxan-4-yl)prop-2-ynoic acid into the medicinal chemist's toolkit represents a sophisticated approach to covalent drug design. By leveraging the steric and electronic properties of the tetrahydropyran ring, researchers can synthesize substituted propiolamides that strike the optimal balance between reactivity and selectivity. When coupled with rigorous, self-validating synthetic protocols and state-of-the-art chemoproteomic validation, this building block is poised to unlock previously "undruggable" targets across oncology, epigenetics, and inflammatory diseases.
References
-
NextSDS. 3-(oxan-4-yl)prop-2-ynoic acid — Chemical Substance Information. Retrieved from[Link]
-
Journal of Medicinal Chemistry (ACS). Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Retrieved from [Link]
-
Journal of Medicinal Chemistry (ACS). Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Retrieved from[Link]
